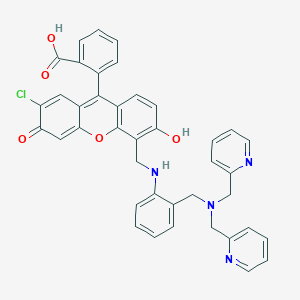

Zinpyr-4

Description

Overview of Zinc Ion Homeostasis and Significance in Biological Systems

Zinc is an essential trace element, the second most abundant in the human body after iron, and is indispensable for the function of over 300 enzymes and 1,000 transcription factors. wikipedia.org Its importance is underscored by the elaborate cellular machinery dedicated to maintaining a tightly controlled balance of zinc ions, a state known as zinc homeostasis. physiology.orgencyclopedia.pub This regulation is critical, as both deficiency and excess of zinc can be detrimental to cellular health. nih.govnih.gov The control of zinc levels is managed by two main families of transporter proteins: the ZIP (Zrt-, Irt-related proteins) family, which increases cytosolic zinc by transporting it into the cytoplasm from the extracellular space or from intracellular organelles, and the ZnT (Zinc Transporter) family, which decreases cytosolic zinc by moving it out of the cytoplasm. physiology.orgencyclopedia.pubnih.gov Additionally, metallothioneins, a family of cysteine-rich proteins, play a crucial role in buffering and trafficking intracellular zinc. nih.govresearchgate.net

While the majority of cellular zinc is tightly bound to proteins, a small fraction exists in a labile, or "mobile," state. nih.gov These mobile zinc pools, found in specific subcellular compartments like synaptic vesicles of certain neurons and insulin granules of pancreatic β-cells, are key to zinc's role as a signaling molecule. wikipedia.orgnih.gov The transient release of zinc from these stores can modulate a wide array of physiological processes. In the central nervous system, for instance, synaptic zinc release plays a role in neuronal communication, synaptic plasticity, and learning. wikipedia.org In the pancreas, zinc is co-released with insulin and is important for insulin crystallization and storage. nih.gov Furthermore, mobile zinc is involved in immune responses, cell proliferation, and apoptosis. wikipedia.orgmdpi.com

Given the critical roles of zinc, it is not surprising that disruptions in its homeostasis are implicated in a variety of diseases. nih.gov For example, altered zinc levels in the brain are associated with neurodegenerative disorders such as Alzheimer's disease, where it can influence the aggregation of amyloid-beta plaques. nih.govwikipedia.orgnih.gov In cancer, the zinc landscape is often remodeled, with some cancers, like prostate cancer, showing decreased zinc levels, while others, such as breast and pancreatic cancer, exhibit zinc accumulation, which can contribute to tumor growth and malignancy. nih.govmdpi.comiitkgp.ac.in Zinc dysregulation is also linked to diabetes, as it is integral to insulin function, and to immune system disorders. encyclopedia.pubnih.gov

The Role of Fluorescent Sensors in Elucidating Zinc Dynamics

The study of mobile zinc and its role in health and disease has been revolutionized by the advent of fluorescent zinc sensors. researchgate.netnih.gov These small molecules are designed to bind zinc ions and, in doing so, exhibit a change in their fluorescent properties, allowing for the visualization of zinc concentration changes within living cells and tissues. nih.gov

Fluorescent sensors offer several key advantages over traditional methods for zinc detection, such as atomic absorption spectroscopy or mass spectrometry. nih.gov These older techniques are often destructive, requiring the homogenization of cells or tissues, and thus cannot provide information about the subcellular localization or the dynamic changes of zinc in real-time. acs.org In contrast, fluorescent probes are non-invasive, can be targeted to specific organelles, and provide high spatial and temporal resolution, enabling researchers to observe zinc signaling as it happens. researchgate.netmdpi.comacs.org Their high sensitivity allows for the detection of the very low concentrations of free zinc found in biological systems. nih.govmdpi.com

| Method | Principle | Advantages | Disadvantages |

| Fluorescent Sensors | Zinc binding modulates fluorescence properties. | High sensitivity and selectivity, real-time monitoring, non-invasive, subcellular resolution. researchgate.netnih.govmdpi.com | Potential for phototoxicity, probe concentration can perturb endogenous zinc levels. nih.gov |

| Atomic Absorption Spectroscopy | Measures absorption of light by free atoms. | High sensitivity for total metal content. | Destructive to sample, no spatial information. nih.gov |

| Mass Spectrometry | Measures mass-to-charge ratio of ions. | High sensitivity and specificity for total metal content. | Destructive to sample, complex sample preparation. nih.gov |

| Electrochemical Methods | Measures changes in electrical properties upon zinc binding. | High sensitivity. | Can be invasive, limited spatial resolution. nih.gov |

Despite their advantages, the design and application of fluorescent zinc sensors are not without challenges. One major hurdle is achieving high selectivity for zinc over other biologically relevant metal ions, particularly cadmium, which has similar chemical properties. nih.govacs.org Another challenge is designing probes with a range of affinities to accurately measure the wide spectrum of zinc concentrations found in different cellular compartments. nih.gov Furthermore, the fluorescent signal can be sensitive to pH, which can vary within cells and organelles. acs.org Finally, ensuring that the sensor can permeate the cell membrane and localize to the desired subcellular location without being toxic to the cell is a critical consideration in probe design. nih.gov

Historical Context of the Zinpyr Family of Fluorescent Zinc Sensors

The Zinpyr (ZP) family of sensors, developed by Stephen J. Lippard and his colleagues, represents a significant milestone in the field of zinc sensing. nih.gov These sensors are based on a fluorescein (B123965) platform, which provides a bright fluorescent signal, and are equipped with di-(2-picolyl)amine (DPA) as the zinc-binding unit. nih.govchemrxiv.org The binding of zinc to the DPA moiety inhibits a photoinduced electron transfer (PET) process that otherwise quenches the fluorescence of the fluorescein core, resulting in a "turn-on" fluorescent response. nih.govacs.org

The first generation of Zinpyr sensors, such as ZP1, provided a powerful tool for imaging zinc in biological systems. nih.govmit.edu Subsequent research has led to the development of a large family of Zinpyr sensors with a range of properties. chemrxiv.org For example, ZP4 is a second-generation sensor with an asymmetrical design that exhibits lower background fluorescence and a significant fluorescence enhancement upon zinc binding. nih.govacs.org Other members of the family have been engineered to have different zinc affinities, improved selectivity, and the ability to be targeted to specific organelles. nih.govacs.org The development of the Zinpyr family, including Zinpyr-4, has been instrumental in advancing our understanding of the intricate roles of zinc in biology. nih.govmit.eduacs.org

| Sensor | Key Feature | Dissociation Constant (Kd) for Zn²⁺ | Fold Fluorescence Enhancement |

| ZP1 | Symmetrical design, high affinity. nih.gov | Sub-nanomolar | ~3-fold nih.gov |

| ZP4 | Asymmetrical design, lower background fluorescence. nih.govacs.org | < 1 nM | ~5-fold nih.govacs.org |

| Zinspy (ZS) family | Thioether-containing zinc-binding unit for improved selectivity. nih.govnih.gov | Varies | ~1.4 to 4.5-fold nih.gov |

| ZPP1 | Pyrazine-containing DPA for modified zinc affinity and two-step zinc response. nih.govmit.edu | K₁' ~1.9-3.1 x 10⁹ M⁻¹, K₂' ~5.5-6.9 x 10⁷ M⁻¹ mit.edu | Two-step turn-on nih.gov |

Development of First-Generation Zinpyr Sensors (e.g., Zinpyr-1)

The first generation of these sensors is exemplified by Zinpyr-1 (ZP1), a cell-permeable fluorescent probe designed for the selective detection of Zinc. scbt.com ZP1 is built on a fluorescein platform equipped with bis(2-pyridylmethyl)amine (DPA) as the zinc-binding unit. chemrxiv.org This design allows it to be excited by visible light, compatible with the common 488 nm argon-ion laser line used in confocal microscopy. acs.org

Zinpyr-1 was developed to be a bright fluorescent sensor for divalent zinc. nih.gov Upon binding to Zn²⁺, ZP1 exhibits a significant increase in fluorescence intensity. nih.gov However, a notable characteristic of ZP1 is its relatively high background fluorescence, which is attributed to the protonation of its quenching units at physiological pH. This protonation leads to proton-induced background emission, which in turn diminishes the "turn-on" response upon zinc coordination. nih.govmit.edu The fluorescence of ZP1 increases approximately threefold upon binding zinc. nih.gov

The quantum yield (Φ), a measure of fluorescence efficiency, for metal-free ZP1 is approximately 0.38. nih.govresearchgate.net When saturated with Zn²⁺, its quantum yield increases significantly to about 0.92. nih.govresearchgate.netfigshare.com Research into analogues of Zinpyr-1, such as the ZinAlkylPyr (ZAP) compounds, where a metal-binding picolyl group is replaced by an alkyl group, provided further insights into the zinc-sensing mechanism. nih.govresearchgate.netfigshare.com These studies highlighted that the pyridine rings are crucial for the emissive response to Zn²⁺ at a neutral pH of 7.0. nih.govfigshare.com Another modified sensor, ZPP1, was created by substituting a pyridine arm with a pyrazine group, resulting in lower background fluorescence and a higher fluorescent turn-on compared to ZP1. nih.gov

Table 1: Properties of Zinpyr-1 (ZP-1)

| Property | Value | Source |

|---|---|---|

| CAS Number | 288574-78-7 | scbt.comcaymanchem.com |

| Molecular Formula | C₄₆H₃₆Cl₂N₆O₅ | scbt.comcaymanchem.com |

| Molecular Weight | 823.72 g/mol | scbt.commedchemexpress.com |

| Excitation Wavelength | Shifts from 515 nm to 507 nm with increasing zinc | caymanchem.commedchemexpress.combiomol.com |

| Emission Wavelength | 527 nm (Emmax) / 513-558 nm range | scbt.comcaymanchem.commedchemexpress.combiomol.com |

| Quantum Yield (Φ) (Metal-Free) | ~0.38 | nih.govresearchgate.net |

| Quantum Yield (Φ) (Zn²⁺-Saturated) | ~0.92 | nih.govfigshare.com |

Evolution to Second-Generation Sensors: Focus on this compound (ZP4)

The limitations of first-generation sensors, particularly the proton-induced background fluorescence, spurred the development of a second generation with improved characteristics for neuronal and other biological applications. nih.govmit.edu this compound (ZP4) emerged as a key second-generation fluorescent sensor for Zn²⁺. nih.govacs.org

ZP4 was synthesized and characterized as an improved neuronal Zn²⁺ sensor. nih.gov Like its predecessors, it maintains desirable properties such as excitation and emission wavelengths in the visible range (around 500 nm), making it well-suited for biological imaging. nih.govacs.orgscilit.com A significant improvement in ZP4 is its high quantum yield of approximately 0.4 and a very strong affinity for Zn²⁺, with a dissociation constant (Kd) of less than 1 nM. nih.govacs.orgscilit.com Under simulated physiological conditions, ZP4 displays a five-fold enhancement in fluorescence upon binding to the Zn²⁺ cation. nih.govacs.orgscilit.com This robust "turn-on" response makes it more sensitive for detecting subtle changes in zinc concentrations.

Table 2: Comparative Properties of this compound (ZP4)

| Property | Value | Source |

|---|---|---|

| Generation | Second | nih.govacs.org |

| Excitation/Emission Range | ~500 nm (Visible) | nih.govacs.orgscilit.com |

| Dissociation Constant (Kd) for Zn²⁺ | < 1 nM | nih.govacs.orgscilit.com |

| Quantum Yield (Φ) | ~0.4 | nih.govacs.orgscilit.com |

| Fluorescence Enhancement | ~5-fold | nih.govacs.orgscilit.com |

Structural Innovations in this compound (ZP4)

The enhanced performance of this compound is a direct result of its unique chemical structure. nih.govacs.org The full chemical name for ZP4 is 9-(o-carboxyphenyl)-2-chloro-5-[2-(bis(2-pyridylmethyl)aminomethyl)-N-methylaniline]-6-hydroxy-3-xanthanone. nih.govacs.orgscilit.com This structure incorporates several key innovations. The sensor is prepared via a convergent synthetic strategy. nih.govacs.orgscilit.com

The significant fluorescence enhancement observed in ZP4 is due to the inhibition of a photoinduced electron transfer (PET) quenching pathway upon zinc binding. nih.govacs.orgscilit.com In the absence of zinc, the electron-rich aniline (B41778) moiety can donate an electron to the excited fluorescein core, quenching its fluorescence. When Zn²⁺ binds to the di(2-picolyl)amine (DPA) chelating portion of the molecule, it prevents this electron transfer, thereby "switching on" the fluorescence. nih.govacs.org

The metal-binding stereochemistry of ZP4 was investigated through the synthesis and X-ray structural characterization of related metal complexes. nih.govacs.org Specifically, complexes with the ligand BPAMP ([2-(bis(2-pyridylmethyl)aminomethyl)-N-methylaniline]-phenol) and various metal ions (Mn²⁺, Zn²⁺, and Cu²⁺) were studied to understand the coordination environment that ZP4 provides for zinc. nih.govacs.orgscilit.com These structural analyses confirmed the binding mode and provided a deeper understanding of the sensor's function at a molecular level.

Properties

IUPAC Name |

2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H31ClN4O5/c41-33-19-31-37(20-36(33)47)50-39-30(38(31)28-12-2-3-13-29(28)40(48)49)15-16-35(46)32(39)21-44-34-14-4-1-9-25(34)22-45(23-26-10-5-7-17-42-26)24-27-11-6-8-18-43-27/h1-20,44,46H,21-24H2,(H,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNQTFFTOHVMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)NCC4=C(C=CC5=C4OC6=CC(=O)C(=CC6=C5C7=CC=CC=C7C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H31ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408137 | |

| Record name | 2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502467-23-4 | |

| Record name | 2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Characterization of Zinpyr 4

Synthetic Methodologies for Zinpyr-4

The synthesis of this compound is accomplished through a carefully designed multi-step process that builds upon methodologies developed for earlier members of the Zinpyr family. acs.orgacs.org

The synthesis of this compound involves the preparation of a fluorescein-based platform and a separate zinc-binding moiety, which are then coupled. The synthesis of the zinc-binding portion, a substituted N-methylaniline derivative, proceeds through several key intermediates. For instance, the synthesis of a closely related analogue, [2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-phenol (BPAMP), provides insight into the precursors involved. acs.org The process starts with the reaction of dipicolylamine (DPA) with 2-nitrobenzylbromide to form 2-[Bis(2-pyridylmethyl)aminomethyl]nitrobenzene. acs.org This nitro-compound is then reduced, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the corresponding aniline (B41778), 2-[Bis(2-pyridylmethyl)aminomethyl]aniline. acs.org This aniline is a crucial intermediate that is further modified before being coupled to the fluorophore backbone to complete the synthesis of the final sensor. acs.org

| Intermediate Compound Name | Molecular Formula | Characterization Data (HRMS ESI) |

| 2-[Bis(2-pyridylmethyl)aminomethyl]nitrobenzene | C₂₀H₁₈N₄O₂ | Calculated for MH⁺: 335.1503; Found: 335.1493 |

| 2-[Bis(2-pyridylmethyl)aminomethyl]aniline | C₂₀H₂₀N₄ | Not specified in the provided context. |

| [2-{Bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]phenol (BPAMP) | C₂₆H₂₅N₄O | Not specified in the provided context. |

| This compound | C₄₀H₃₁ClN₄O₅ | Calculated for MH⁺: 683.2061; Found: 683.2024 |

Table 1: Key Intermediates and Final Product in this compound Synthesis and their Characterization Data. Data sourced from related synthetic procedures. acs.org

Chemical Characterization Techniques Applied to this compound

Once synthesized, this compound undergoes extensive characterization to confirm its molecular structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic methods are essential for elucidating the structure of this compound and its precursors. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is used to confirm the exact mass and elemental composition of the synthesized molecules. For this compound, the experimentally determined mass for the protonated molecule (MH⁺) was found to be 683.2024, which is in close agreement with the calculated value of 683.2061. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is utilized to determine the precise arrangement of atoms within the molecule. For the precursors, detailed NMR data confirms the successful formation of the desired chemical structures at each synthetic step. acs.org

To understand how this compound coordinates with metal ions, which is central to its function as a sensor, X-ray crystallography is employed. While obtaining crystals of the complete this compound molecule bound to a metal ion can be challenging, the metal-binding stereochemistry can be effectively studied using a model compound. acs.org For this purpose, the zinc-binding ligand portion of the sensor, BPAMP, was synthesized and crystallized with various divalent metal ions, including zinc (Zn²⁺), manganese (Mn²⁺), and copper (Cu²⁺). acs.orgnih.gov

The X-ray structural analysis of these metal-bound BPAMP complexes reveals the coordination geometry around the metal center, providing a validated model for how this compound binds to Zn²⁺. acs.orgacs.org This information is critical for understanding the mechanism of fluorescence enhancement upon zinc binding.

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) |

| Zn(BPAMP)(H₂O) | Monoclinic | P2₁/n | Zn-O(1) 2.023(3), Zn-O(2) 2.083(3), Zn-N(1) 2.181(4), Zn-N(2) 2.158(4), Zn-N(3) 2.115(4) |

| Mn(BPAMP)(H₂O) | Monoclinic | P2₁/n | Mn-O(1) 2.146(2), Mn-O(2) 2.222(2), Mn-N(1) 2.302(2), Mn-N(2) 2.298(2), Mn-N(3) 2.228(2) |

| Cu(BPAMP) | Monoclinic | P2₁/c | Cu-O(1) 1.921(2), Cu-N(1) 2.053(3), Cu-N(2) 2.012(3), Cu-N(3) 1.979(3) |

Table 2: Selected Crystallographic Data for Metal Complexes of the Zinpyr Analogue BPAMP. This data provides insight into the metal coordination environment of this compound. acs.orgacs.org

Derivatization Strategies for Tunable Properties

A significant advantage of the Zinpyr platform is the ability to modify its structure to tune its properties for specific biological investigations. Derivatization strategies focus on altering different parts of the molecule, such as the fluorescein (B123965) core or the zinc-binding domain, to change characteristics like cell permeability, subcellular localization, and zinc affinity. chemrxiv.orgnih.govchemrxiv.org

Esterification for Cell Permeability and Trapping

A significant challenge for the use of fluorescent probes within living cells is their ability to cross the cell membrane. This compound, in its native state, possesses a carboxylate group which is ionized at physiological pH. This negative charge impedes its passive diffusion across the hydrophobic lipid bilayer of the cell membrane.

To overcome this limitation, a common chemical modification strategy is employed: esterification. chemrxiv.org This process converts the charged carboxylic acid group into a neutral ester. A frequently used version of this modification is the creation of an acetoxymethyl (AM) ester.

The key steps and rationale behind this strategy are as follows:

Enhanced Cell Permeability : The increased lipophilicity of the ester-modified this compound allows it to readily permeate the cell membrane and enter the intracellular environment.

Intracellular Trapping : Once inside the cell, ubiquitous intracellular enzymes called esterases recognize and cleave the ester bonds. This enzymatic hydrolysis regenerates the original carboxylic acid group.

Retention : The cleavage of the ester restores the negative charge on the this compound molecule. This charged form is significantly less membrane-permeable and is effectively trapped within the cell, allowing for stable and prolonged intracellular measurements.

While effective, one consideration with this method is the potential for incomplete hydrolysis of the esters by cellular enzymes, which can affect the probe's localization and fluorescent response. chemrxiv.org

Table 1: Comparison of this compound and its Esterified Form

| Feature | This compound (Carboxylate Form) | This compound AM (Ester Form) |

| Charge at Physiological pH | Negative | Neutral |

| Cell Membrane Permeability | Low | High |

| Intracellular Retention | High (if introduced via other means) | High (after enzymatic cleavage) |

| Mechanism of Entry | Requires invasive methods | Passive Diffusion |

| Activation | N/A | Requires cleavage by intracellular esterases |

Functionalization for Targeted Applications (e.g., Click Chemistry)

To investigate the role of zinc in specific cellular compartments or in association with particular biomolecules, this compound can be further functionalized for targeted applications. One of the most powerful and versatile methods for this is "click chemistry."

Click chemistry refers to a class of reactions that are rapid, specific, high-yielding, and biocompatible. sigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules—one functionalized with an azide group (-N₃) and the other with a terminal alkyne group (-C≡CH). sigmaaldrich.cominterchim.fr

The strategy to adapt this compound for targeted applications using click chemistry would involve a two-step process:

Synthesis of a Modified Probe : A derivative of this compound would be synthesized to include either a terminal alkyne or an azide "handle." For example, an alkyne-modified this compound could be created by attaching a small linker containing an alkyne group to a suitable position on the this compound structure, such as the phenyl ring, away from the zinc-binding domain and the core fluorophore.

Conjugation to a Targeting Moiety : A biomolecule of interest (e.g., a peptide that localizes to the mitochondria, an antibody fragment, or a specific oligonucleotide) is separately functionalized with the complementary group (an azide, in this case). The alkyne-modified this compound and the azide-modified targeting molecule are then reacted together in the presence of a copper(I) catalyst. The click reaction specifically and covalently links the this compound probe to the targeting moiety.

This modular approach allows for the creation of highly specific probes. By changing the targeting biomolecule, the same this compound core can be directed to various locations or proteins within a cell, enabling precise investigation of localized zinc signaling.

Table 2: Components for this compound Functionalization via Click Chemistry

| Component | Role in Conjugation | Example Functional Group |

| This compound Derivative | The fluorescent reporting unit for zinc detection. | Alkyne-Zinpyr-4 |

| Targeting Moiety | A molecule that directs the probe to a specific location. | Azide-tagged mitochondrial targeting peptide |

| Catalyst | Facilitates the covalent linkage of the two components. | Copper(I) |

| Final Product | A targeted fluorescent zinc probe. | Mitochondria-targeted this compound |

Mechanisms of Fluorescence Response in Zinpyr 4

Photoinduced Electron Transfer (PET) Quenching Pathway

The fluorescence mechanism of Zinpyr-4 is predicated on a process known as Photoinduced Electron Transfer (PET). nih.govwikipedia.org In its unbound state, the this compound molecule experiences fluorescence quenching. mit.edu This quenching occurs because, upon excitation by light, an electron is transferred from the electron-rich di(2-picolyl)amine (DPA) aniline (B41778) moiety (the donor) to the electronically excited fluorescein (B123965) fluorophore (the acceptor). mit.edunih.gov This non-radiative process provides a pathway for the excited state to return to the ground state without emitting a photon, thus diminishing the fluorescence quantum yield. wikipedia.orgmit.edu

The binding of a zinc ion (Zn²⁺) to the DPA receptor site is the critical event that activates fluorescence. acs.orgresearchgate.net When Zn²⁺ coordinates to the nitrogen atoms of the DPA group, it lowers the energy of the donor's highest occupied molecular orbital (HOMO). mit.edu This coordination prevents the electron from being transferred to the excited fluorophore. mit.edunih.gov By inhibiting the PET quenching pathway, the radiative decay channel (fluorescence) becomes dominant, leading to a significant increase in the emission of light. acs.orgresearchgate.net This "turn-on" response is a hallmark of the Zinpyr family of sensors. mit.edu

Ligand-Metal Coordination and Its Impact on Fluorescence

The interaction between the this compound ligand and the zinc metal ion is a specific coordination event that directly triggers the fluorescence response. The structure of the chelating component is designed for high affinity and selectivity for Zn²⁺, which, upon binding, physically alters the electronic properties of the molecule to inhibit the PET process. nih.gov

This compound is an asymmetrical sensor that features a single di(2-picolyl)amine (DPA)-derivatized aniline group as its metal-binding site. nih.gov This design facilitates the formation of a 1:1 complex between one this compound molecule and one zinc ion. This is in contrast to some earlier, symmetrical Zinpyr sensors like Zinpyr-1, which are ditopic and can bind two zinc ions in a sequential process. mit.edunih.govmit.edu The formation of this stable 1:1 adduct is responsible for the observed fluorescence enhancement. nih.gov

The precise coordination geometry of the zinc-Zinpyr-4 complex dictates the stability of the interaction and the effectiveness of PET inhibition. While direct X-ray crystallography data for the this compound-Zn²⁺ complex is not detailed in the provided sources, studies on analogous structures provide significant insight. The zinc ion's flexible coordination preferences allow it to adopt various geometries, typically tetrahedral, trigonal-bipyramidal, or octahedral, depending on the ligand environment. rsc.orgnih.govnih.gov

To evaluate the metal-binding stereochemistry of this compound, a model complex using the ligand [2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-phenol (BPAMP) was synthesized and structurally characterized. acs.orgresearchgate.net The resulting [Zn(BPAMP)(H₂O)]⁺ complex provides a structural analogue for the coordination environment in this compound. acs.orgnih.gov In other related Zinpyr sensors, such as the 1:1 complex of Zinpyr-3 with Zn²⁺, a distorted octahedral geometry is observed. researchgate.net Conversely, the more complex Zinpyr-1 can form a 1:2 ligand/metal complex with a bipyramidal trigonal geometry at the zinc centers. researchgate.net This variability highlights that the specific geometry is highly dependent on the ligand's structure. rsc.org

Spectral Properties and Their Dependence on Zinc Binding

The binding of zinc to this compound induces significant and quantifiable changes in its photophysical properties, particularly its absorption and emission spectra. These changes are the basis for its utility as a fluorescent sensor.

This compound is designed to operate within the visible spectrum, which is advantageous for biological imaging applications to minimize cellular damage and autofluorescence associated with UV excitation. researchgate.net In both its free and zinc-bound states, this compound possesses excitation and emission wavelengths of approximately 500 nm. acs.orgresearchgate.netnih.gov Upon binding to zinc, there is no significant spectral shift observed; rather, the primary effect is a dramatic increase in the intensity of the fluorescence emission at its characteristic wavelength. researchgate.net

| State | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| This compound (Free) | ~500 nm | ~500 nm |

| This compound-Zn²⁺ Complex | ~500 nm | ~500 nm |

Data compiled from sources acs.orgresearchgate.netnih.govresearchgate.net.

The most critical feature of this compound as a sensor is the substantial increase in its fluorescence quantum yield upon coordinating with Zn²⁺. The quantum yield (Φ) is a measure of the efficiency of the fluorescence process. In its free, unbound form, this compound exhibits a low quantum yield due to the active PET quenching. nih.gov Upon saturation with zinc, this quenching is suppressed, and the quantum yield increases significantly. acs.orgresearchgate.net This results in a fluorescence enhancement, or "turn-on" response, of approximately 5- to 6-fold under simulated physiological conditions. nih.govacs.orgnih.gov

| Parameter | This compound (Free) | This compound-Zn²⁺ Complex | Fluorescence Enhancement (Fold Increase) |

| Quantum Yield (Φ) | 0.06 | 0.34 | ~5-6 fold |

Data compiled from sources nih.govacs.orgresearchgate.netnih.gov.

Quantum Yields in Zinc-Free and Zinc-Bound States

The efficiency of a fluorescent sensor is quantified by its fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. For this compound, as with other members of the Zinpyr family, there is a marked difference in the quantum yield between its zinc-free (apo) and zinc-bound states. This significant change is the foundation of its utility as a fluorescent indicator for zinc ions (Zn²⁺).

In the absence of zinc, the this compound molecule exhibits a low quantum yield. Upon binding with Zn²⁺, the sensor undergoes a conformational change that leads to a substantial increase in its fluorescence intensity. Research indicates that this compound displays an approximate 5-fold increase in fluorescence upon saturation with zinc under simulated physiological conditions. acs.orgnih.govresearchgate.net

The quantum yield of the zinc-bound form of this compound has been reported to be high, at approximately 0.4. acs.orgnih.govresearchgate.net This high efficiency of fluorescence in the bound state makes the signal easily detectable. Given the 5-fold fluorescence enhancement, the quantum yield of the zinc-free state can be estimated to be significantly lower, around 0.08. This pronounced difference between the "off" (zinc-free) and "on" (zinc-bound) states provides a high signal-to-background ratio, which is a crucial characteristic for a sensitive fluorescent probe.

This dramatic increase in quantum yield upon zinc binding is attributed to the inhibition of a photoinduced electron transfer (PET) process. acs.orgnih.govresearchgate.net In the zinc-free state, the aniline nitrogen atom's lone pair of electrons can quench the fluorescence of the fluorescein core through PET. When this compound binds to a zinc ion, the chelating group, which includes the aniline moiety, becomes engaged. This binding lowers the energy of the lone pair electrons, preventing the PET process and thereby "turning on" the fluorescence.

The table below summarizes the quantum yield values for this compound in its distinct states.

| State | Quantum Yield (Φ) |

| Zinc-Free (Apo) | ~0.08 (Calculated) |

| Zinc-Bound | ~0.4 acs.orgnih.govresearchgate.net |

These photophysical properties, particularly the low quantum yield in the free form and the high quantum yield upon zinc binding, make this compound a highly effective sensor for detecting intracellular zinc ions. acs.orgnih.govresearchgate.net

Analytical Performance of Zinpyr 4 in Zinc Quantification

Dissociation Constants (Kd) for Zinc(II)

The dissociation constant (Kd) is a critical parameter that indicates the affinity of a sensor for its target ion. A lower Kd value signifies a higher binding affinity. Zinpyr-4 is characterized by a high affinity for Zn²⁺, with a dissociation constant reported to be less than or equal to 1 nM. nih.govacs.orgohio.eduscilit.comresearchgate.net This strong binding affinity makes this compound particularly well-suited for detecting sub-nanomolar concentrations of Zn²⁺, which is crucial for applications in biological systems where free zinc concentrations can be very low. nih.govresearchgate.net

Table 1: Reported Dissociation Constant (Kd) of this compound for Zinc(II)

| Parameter | Reported Value | Source(s) |

|---|---|---|

| Dissociation Constant (Kd) for Zn²⁺ | < 1 nM | nih.govacs.orgscilit.comresearchgate.net |

Selectivity Profile for Zinc(II) over Other Biologically Relevant Metal Ions

A key feature of the Zinpyr family of sensors, including this compound, is the incorporation of a di(2-picolyl)amine (DPA) moiety as the zinc-binding unit. nih.gov This structural component is instrumental in conferring selectivity for Zn²⁺ over the highly abundant alkali and alkaline-earth metal ions found in cellular environments. nih.gov For a sensor to be effective, it must be able to distinguish Zn²⁺ from other metal ions such as calcium, magnesium, and other transition metals that might be present. nih.gov

In biological systems, calcium (Ca²⁺) and magnesium (Mg²⁺) ions are present at concentrations orders of magnitude higher than that of free Zn²⁺. nih.gov Therefore, a high degree of selectivity against these ions is essential for accurate zinc quantification. Studies have demonstrated that this compound shows minimal response to Ca²⁺, with no substantial increase in fluorescence observed even with increasing concentrations of calcium ions. ohio.edu The sensor's design effectively prevents interference from the high physiological background of both Ca²⁺ and Mg²⁺, a crucial attribute for its use in live-cell imaging. ohio.eduresearchgate.netpnas.org

Table 2: Selectivity of this compound for Zinc(II)

| Interfering Ion | Selectivity Profile | Source(s) |

|---|---|---|

| Calcium (Ca²⁺) | Minimal fluorescence response; high discrimination. | ohio.edunih.gov |

| Magnesium (Mg²⁺) | High discrimination against physiological concentrations. | nih.govpnas.org |

While this compound exhibits excellent selectivity against many divalent cations, discriminating Zn²⁺ from cadmium (Cd²⁺) presents a significant challenge. chemrxiv.org Cadmium is a heavier homologue of zinc, sharing similar chemical properties and a 2+ charge, which allows it to compete with zinc for binding sites in proteins and fluorescent sensors. chemrxiv.orgdigitellinc.com This chemical similarity can lead to a fluorescence response from Zinpyr-family sensors upon binding to Cd²⁺. chemrxiv.org The difficulty in distinguishing between these two ions is a known limitation in the field of zinc sensing, rooted in their fundamental coordination chemistry. chemrxiv.orgrsc.org

pH Dependence of Fluorescence Response

The fluorescence of Zinpyr-family sensors is sensitive to pH. This is because the proton (H⁺) concentration can influence the protonation state of the amine groups within the DPA zinc-binding pocket. nih.govmit.edu

At physiological pH (around 7.4), the tertiary amine groups of the DPA ligand in many Zinpyr sensors can become protonated. nih.govmit.edu This protonation can inhibit the photoinduced electron transfer (PET) quenching pathway, in a manner analogous to Zn²⁺ binding. pnas.org The result is an increase in the sensor's baseline fluorescence in the absence of zinc, a phenomenon known as proton-induced background fluorescence. nih.govpnas.orgmit.edu This elevated background signal can diminish the sensor's dynamic range and the magnitude of the "turn-on" response upon zinc coordination. mit.edu

The design of this compound incorporates an asymmetrical fluorescein (B123965) platform with an aniline-based metal-binding group. nih.gov This was a strategic modification intended to lower the pKa of the ligand compared to earlier, symmetrical Zinpyr sensors like ZP1. nih.govnih.gov By using an aniline (B41778), which has a lower pKa than a tertiary amine, this compound was engineered to have reduced protonation at physiological pH. nih.gov This design successfully results in lower background fluorescence, making this compound better optimized for quantitative applications in biological studies conducted under physiological pH conditions. nih.gov

Limitations in Detecting Low Micromolar Zinc Concentrations

While Zinpyr sensors are highly effective, their accuracy can be compromised at very low zinc concentrations. A mathematical investigation into the titration method used for quantification has established a lower boundary for the range of determinable concentrations. acs.org For ditopic sensors of the Zinpyr family, such as the analogue ZPP1, a key limitation arises in the low nanomolar range. mit.edu

At these low concentrations, the point of maximum fluorescence emission in a titration curve—a critical data point for quantification—shifts to a higher sensor-to-zinc ratio. mit.edu This deviation from the expected stoichiometry leads to a bias in the calculation of zinc concentrations. mit.edu Therefore, while highly sensitive, the precision of this compound for absolute quantification may be reduced when measuring zinc levels in the low micromolar and nanomolar ranges.

Strategies for Quantitative Zinc Determination

To address the challenges of zinc quantification, specific methodologies have been developed, including robust calibration techniques and the utilization of sensors with unique response mechanisms.

A common strategy for quantifying intracellular zinc involves an in situ calibration of the fluorescent sensor. This method is used to determine the fractional saturation of the sensor within the cell, which provides a relative comparison of labile zinc levels under different conditions. nih.gov The calibration procedure typically involves two key steps:

Determining Minimum Fluorescence (Fmin) : The baseline fluorescence of the metal-free probe is established by introducing a strong, cell-permeable zinc chelator, such as N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), to deplete intracellular labile zinc. nih.govnih.gov

Determining Maximum Fluorescence (Fmax) : The sensor is fully saturated with zinc to measure its maximum fluorescence. This is achieved by adding excess zinc along with an ionophore, like pyrithione, which facilitates the entry of zinc into the cell. nih.gov

The dynamic range of the sensor is defined by the ratio of the maximum to minimum signals. nih.gov By comparing the fluorescence intensity of the sample (F) to Fmin and Fmax, the concentration of zinc can be estimated, typically using the sensor's apparent dissociation constant (Kd). nih.govnih.gov Fluorescent sensors are most sensitive to zinc concentration changes near their Kd'. nih.gov

Table 1: Principles of Intracellular Sensor Calibration

| Calibration Step | Agent Used | Purpose |

|---|---|---|

| Minimum Fluorescence (Fmin) | Cell-permeable chelator (e.g., TPEN) | To measure the signal of the apo-sensor by depleting labile intracellular Zn2+. nih.gov |

| Maximum Fluorescence (Fmax) | Excess Zn2+ with an ionophore (e.g., pyrithione) | To measure the signal of the Zn2+-saturated sensor. nih.gov |

A novel strategy for enhanced zinc quantification has been developed using a modified Zinpyr sensor, ZPP1. nih.govnih.govcapes.gov.br This sensor is characterized by a unique two-step, "OFF-ON-OFF" fluorescence response during titration. nih.govmit.edu

When increasing amounts of the ZPP1 sensor are added to a solution containing zinc, the fluorescence intensity increases until it reaches a sharp maximum, after which the fluorescence decreases. nih.gov This peak fluorescence occurs precisely when the molar ratio of the sensor to zinc is 1:2. nih.gov This stoichiometric relationship provides a direct and accurate method for zinc determination: at the point of maximum fluorescence, the concentration of ZPP1 added is exactly half the total concentration of mobile zinc in the sample. nih.gov

This titration method has been successfully applied to quantify the amount of zinc released from pancreatic Min6 cells upon stimulation. nih.gov A detailed analysis of the ZPP1 sensor revealed that the first zinc-binding event has a very high affinity, while the coordination of the second zinc ion, which is responsible for the fluorescence turn-on, has a lower affinity. acs.orgnih.gov This two-step binding mechanism is fundamental to the sensor's distinctive titration curve and its utility in quantitative analysis. acs.org The principles governing this response are believed to be applicable to other analogues within the Zinpyr family. acs.orgmit.edu

Table 2: Characteristics of ZPP1 Two-Step Zinc Response

| Feature | Description |

|---|---|

| Fluorescence Profile | A distinctive "OFF-ON-OFF" response is observed when titrating a zinc solution with the sensor. nih.gov |

| Peak Fluorescence | The maximum fluorescence intensity occurs at a sharp peak. nih.gov |

| Stoichiometry at Peak | The sensor-to-zinc ratio at the fluorescence maximum is precisely 1:2. nih.gov |

| Quantification Principle | The zinc concentration is determined to be double the sensor concentration at the titration's peak. nih.gov |

Applications of Zinpyr 4 in Cellular and in Vivo Research

Cellular Imaging of Labile Zinc Pools

Zinpyr-4 has become an invaluable tool for imaging labile zinc pools within cellular environments. "Labile zinc" refers to the fraction of intracellular zinc that is loosely bound and readily exchangeable, as opposed to the tightly bound zinc found in the catalytic or structural domains of metalloproteins. This mobile pool of zinc is increasingly recognized as a key player in cellular signaling and regulation.

Live Cell Imaging Protocols

The cell-permeable nature of this compound makes it particularly well-suited for live-cell imaging, enabling researchers to study zinc dynamics in real-time without the need for cell fixation or permeabilization, which can introduce artifacts. A typical protocol involves incubating live cells with a solution of this compound, allowing the probe to diffuse across the cell membrane and accumulate within the cytoplasm.

Once inside the cell, the fluorescence of this compound is quenched. However, upon binding to intracellular labile zinc, a significant enhancement in its fluorescence is observed. This "turn-on" fluorescence response allows for the direct visualization of intracellular zinc distribution. Imaging is typically performed using fluorescence microscopy, with excitation and emission wavelengths tailored to the spectral properties of the this compound/zinc complex. The intensity of the fluorescence signal provides a qualitative and, with appropriate calibration, a semi-quantitative measure of the labile zinc concentration.

Subcellular Localization Studies

A key advantage of this compound and its derivatives is the ability to investigate the subcellular distribution of labile zinc. Understanding where labile zinc is concentrated within a cell provides crucial insights into its specific physiological roles.

Studies have demonstrated that this compound can accumulate within lysosomes, which are acidic organelles responsible for cellular degradation and recycling. This localization allows for the specific imaging of labile zinc pools within these compartments. The acidic environment of lysosomes can influence the fluorescence properties of some probes, but this compound has been shown to be effective in detecting lysosomal zinc. The presence of labile zinc in lysosomes is significant, as it is thought to play a role in lysosomal function and cellular stress responses.

In addition to its presence in the cytoplasm and lysosomes, labile zinc has also been detected within the cell nucleus using this compound. Nuclear zinc is believed to be involved in the regulation of gene expression and DNA synthesis. The ability of this compound to penetrate the nuclear envelope and report on the presence of labile zinc in this organelle has provided a valuable tool for studying the roles of zinc in nuclear processes.

Monitoring Dynamic Changes in Intracellular Zinc

This compound is instrumental in monitoring the dynamic fluctuations of intracellular labile zinc in response to various stimuli. These changes, often referred to as "zinc signals" or "zinc waves," are transient increases in the concentration of labile zinc that can modulate cellular processes.

By employing time-lapse fluorescence microscopy, researchers can use this compound to visualize these dynamic changes in real-time. For instance, the application of a stimulus, such as a growth factor or a neurotransmitter, can trigger the release of zinc from intracellular stores or its influx from the extracellular environment. This compound allows for the spatial and temporal resolution of these events, providing critical information about the kinetics and localization of zinc signaling. This capability has been pivotal in implicating labile zinc as a second messenger in various signaling pathways.

Applications in Neuroscience Research

The central nervous system contains a high concentration of labile zinc, particularly within the synaptic vesicles of a specific subset of glutamatergic neurons. This "synaptically-releasable" zinc is co-released with glutamate during neuronal activity and is thought to play a significant role in modulating synaptic transmission and plasticity. This compound has been extensively used to study the role of zinc in the brain.

In neuroscience research, this compound has been applied to:

Visualize labile zinc in neurons: The probe can be used to stain neurons and reveal the distribution of labile zinc in different neuronal compartments, including the soma, dendrites, and presynaptic terminals.

Image zinc release from synaptic vesicles: During synaptic activity, the release of zinc into the synaptic cleft can be detected by the increase in this compound fluorescence in the extracellular space or its subsequent uptake into postsynaptic neurons.

Investigate the role of zinc in neuronal signaling: By monitoring changes in intracellular zinc levels in response to neuronal stimulation or pharmacological manipulations, researchers can investigate the involvement of zinc in various signaling cascades within neurons.

Study the link between zinc dysregulation and neurological disorders: Aberrant zinc homeostasis has been implicated in a number of neurological conditions. This compound can be used to examine changes in labile zinc pools in cellular and animal models of these disorders.

The ability of this compound to provide spatial and temporal information about labile zinc dynamics has significantly advanced our understanding of the multifaceted roles of this metal ion in the nervous system.

| Property | Description |

| Compound | This compound |

| Class | Fluorescent Zinc Sensor |

| Mechanism | Binds to labile Zn²⁺, leading to an increase in fluorescence intensity. |

| Cell Permeability | Yes |

| Primary Application | Imaging of labile zinc pools in biological systems. |

| Application Area | Specific Use of this compound | Key Findings |

| Cellular Biology | Live-cell imaging of intracellular zinc. | Enables real-time visualization of labile zinc distribution and dynamics. |

| Subcellular Studies | Localization of zinc in organelles. | Has shown accumulation in lysosomes and the nucleus, indicating roles for zinc in these compartments. |

| Signal Transduction | Monitoring dynamic changes in zinc levels. | Facilitates the study of "zinc signals" in response to cellular stimuli. |

| Neuroscience | Imaging of synaptic zinc. | Allows for the visualization of zinc release at synapses and its role in neuronal communication. |

Detection of Mobile Zinc in the Central Nervous System

This compound is well-suited for biological applications due to its excitation and emission wavelengths in the visible range (approximately 500 nm), a dissociation constant (Kd) for Zn²⁺ of less than 1 nM, and a high quantum yield of about 0.4. nih.govacs.org Upon binding to a zinc cation under simulated physiological conditions, this compound exhibits a five-fold enhancement in fluorescence. nih.govacs.org This fluorescence "turn-on" mechanism is a result of the inhibition of a photoinduced electron transfer (PET) quenching pathway. nih.govacs.org These properties make this compound an effective tool for detecting the presence of mobile zinc in the central nervous system. nih.govacs.org The dysregulation of zinc homeostasis has been linked to the pathogenesis of neurodegenerative diseases, making fluorescent sensors like this compound important for understanding these conditions. nih.gov

Imaging Zinc in Neuronal Cells

The chemical structure of this compound, 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone, allows it to be used as a fluorescent sensor for imaging zinc in neuronal cells. nih.govacs.org Its development as a second-generation sensor in the Zinpyr family was based on a convergent synthetic strategy. nih.govacs.org The metal-binding stereochemistry of this compound has been evaluated through the synthesis and X-ray structural characterization of related complexes. nih.govacs.org This detailed understanding of its chemical properties is crucial for its application in accurately imaging intracellular zinc dynamics.

Synaptic Zinc Release and Neuromodulation

Relevance to Neurodegenerative Diseases

The investigation of mobile zinc is particularly relevant to the study of neurodegenerative diseases, as dysregulated zinc homeostasis is a known factor in their pathogenesis. nih.gov Fluorescent sensors like those in the Zinpyr family are powerful tools for unraveling the molecular-level role of zinc in these conditions. nih.gov While direct studies employing this compound in specific neurodegenerative disease models were not identified in the search results, its function as an improved neuronal zinc sensor makes it a relevant tool for such research. nih.govacs.org

Applications in Other Biological Disciplines

The utility of fluorescent zinc sensors extends beyond neuroscience. The principles of zinc detection are applicable to fields such as toxicology and enzymology, where understanding metal ion concentration and transport is crucial.

Toxicology Studies

The detection of zinc is a necessary component of toxicology studies. interchim.fr While this compound is listed as a lipophilic Zn²⁺ indicator, specific toxicological studies that have utilized this compound could not be identified in the available research literature. interchim.fr The broader family of Zinpyr sensors has been noted for its utility in detecting intracellular zinc, which is a key aspect of cellular toxicology. chemrxiv.org

Enzymology and Metal Ion Transport

In the fields of enzymology and metal ion transport, fluorescent probes are essential for elucidating the roles of metal ions. interchim.fr this compound has been used in competition titrations to study the metal-binding properties of proteins, such as in determining the dissociation constants of zinc binding to Calprotectin. acs.org This application highlights its utility in understanding the affinity of proteins for zinc, which is a fundamental aspect of enzymology and metal ion transport. acs.org However, detailed studies on the direct use of this compound for imaging metal ion transport processes were not found in the search results. Other members of the Zinpyr family, such as Zinpyr-1, have been used to examine the effects of mutations in zinc transporters on the localization of zinc in plant roots, demonstrating the potential for this class of compounds in studying metal ion transport.

Pancreatic Beta-Cell Studies

In studies involving the mouse insulinoma beta-cell line, MIN6, this compound (also referred to as ZP4) was observed to exhibit promiscuous or cytoplasmic labeling. nih.gov This suggests a less specific localization to the insulin secretory granules where zinc is highly concentrated. nih.gov In contrast, other zinc sensors have demonstrated more specific granular staining. nih.gov

For instance, a modified Zinpyr sensor, ZPP1, was employed to image and quantify endogenous zinc in MIN6 cells. This probe revealed a distinct granule-like staining pattern, predominantly at the periphery of the cells, which is consistent with the location of secretory granules. nih.gov Furthermore, ZPP1 was successfully used to quantify the release of zinc from MIN6 cells upon stimulation with high concentrations of glucose and KCl, demonstrating the utility of Zinpyr-family sensors in studying the dynamics of zinc during insulin secretion. nih.gov

These findings underscore the importance of selecting the appropriate fluorescent probe for specific research questions in pancreatic beta-cell biology. While this compound can provide information on general cytoplasmic zinc levels, other members of the Zinpyr family may be more suitable for studying the dynamics of zinc within insulin granules.

| Sensor | Observed Staining Pattern in MIN6 Cells | Key Finding |

|---|---|---|

| This compound (ZP4) | Promiscuous or cytoplasmic labeling | Less specific for insulin granules. nih.gov |

| ZPP1 | Vivid granule-like staining at the cell periphery | Successfully used to quantify zinc release upon stimulation. nih.gov |

Cancer Research (e.g., Breast Cancer)

While direct applications of this compound in breast cancer research are not extensively documented, studies using similar fluorescent probes from the Zinpyr family have provided significant insights into the role of zinc in breast cancer cells. These studies highlight the potential utility of zinc sensors like this compound in this area of research.

Research comparing different fluorescent probes for measuring free zinc in mammary cell lines, including the non-malignant MCF-10A line and the breast cancer lines MCF-7 and MDA-MB-231, has demonstrated the feasibility of quantifying intracellular free zinc levels. nih.gov One such study found that Zinpyr-1 was a suitable probe for this purpose, revealing basal free intracellular zinc concentrations ranging from 0.62 nM to 1.25 nM across different breast cancer subtypes. nih.gov

Furthermore, these studies have shown differences in zinc uptake between non-malignant and cancerous breast cell lines. For example, upon incubation with extracellular zinc, a concentration-dependent uptake was observed in the order of T47D < MCF-7 < MDA-MB-231, with the triple-negative breast cancer cell line MDA-MB-231 showing the highest levels of cellular free zinc. nih.gov Another study using Zinquin, a different zinc reporter, also found that a brain-metastasizing derivative of the MDA-MB-231 cell line had double the zinc content of the parental cell line. mdpi.com

These findings indicate that altered zinc homeostasis is a feature of breast cancer cells and that fluorescent zinc sensors are valuable tools for investigating these changes. The ability to monitor subcellular zinc distribution with these probes provides a basis for exploring the role of zinc as a potential biomarker or therapeutic target in breast cancer. nih.gov

| Cell Line | Cell Type | Free Intracellular Zinc (nM) |

|---|---|---|

| MCF-10A | Non-malignant mammary epithelial | Not specified in the range |

| MCF-7 | Estrogen receptor-positive breast cancer | 0.62 - 1.25 |

| T47D | Estrogen receptor-positive breast cancer | 0.62 - 1.25 |

| MDA-MB-231 | Triple-negative breast cancer | 0.62 - 1.25 |

In Vivo Imaging Applications

This compound has been applied in animal models for the in vivo imaging of zinc, particularly within the hippocampus. However, its properties, such as membrane permeability, present important considerations for its use in living systems.

This compound has been used to investigate the dynamics of synaptically released zinc in the hippocampus of animal models. In a study using rat hippocampal slices, this compound, a high-affinity indicator for Zn²⁺, was employed to detect extracellular zinc at the mossy fiber synapse.

The study revealed that in slices loaded with this compound, there was little change in fluorescence following electrical stimulation of the mossy fibers. Further investigation suggested that the sensitivity of this compound was compromised by saturation with Zn²⁺ contamination from the slice preparation itself. When exogenous Zn²⁺ was added to hippocampal slices loaded with this compound, there was minimal change in fluorescence, further supporting the saturation hypothesis.

These findings highlight a key challenge in using high-affinity zinc indicators like this compound for detecting synaptically released zinc, as ambient levels of the ion in tissue preparations can saturate the probe, masking the dynamic changes associated with neuronal activity.

A critical factor for the in vivo application of fluorescent probes is their ability to cross cell membranes. This compound is a cell-impermeable fluorescent Zn²⁺ dye. nih.gov This means that it cannot readily enter healthy cells and is therefore primarily suited for detecting extracellular zinc or intracellular zinc in cells with compromised membranes. nih.gov

The impermeability of this compound has been utilized in studies to assess cell viability. In damaged or dead cells, where the plasma membrane is permeable, this compound can enter and stain the cytosolic zinc, providing a fluorescent marker for non-viable cells. nih.gov

For applications requiring the measurement of intracellular zinc in living, healthy cells, modifications to the Zinpyr structure are necessary. A common strategy is the esterification of the sensor molecule. This process masks the charged carboxylate groups, rendering the molecule neutral and membrane-permeable. Once inside the cell, intracellular esterases can cleave the ester groups, trapping the charged and fluorescently active sensor within the cytoplasm. This approach has been successfully applied to other members of the Zinpyr family to create cell-trappable analogs for intracellular zinc imaging.

Comparative Analysis with Other Fluorescent Zinc Sensors

Comparison with Other Zinpyr Family Members

The Zinpyr family of sensors is built upon a fluorescein (B123965) platform, which provides a strong fluorescent signal. Variations in the zinc-chelating moieties attached to this platform result in a range of sensors with different affinities, quantum yields, and dynamic ranges.

Zinpyr-1 (ZP1) was one of the foundational sensors in this family. While effective, it exhibited a relatively high background fluorescence at physiological pH due to the protonation of its quenching units, which limited its fluorescence turn-on to about threefold upon zinc binding. nih.gov

Derivatives of ZP1 were developed to address these limitations. For instance, the ZinAlkylPyr (ZAP) analogues, such as ZAP1, ZAP2, and ZAP3, were synthesized by replacing one of the metal-binding picolyl groups of ZP1 with an alkyl group. nih.gov This modification led to elevated quantum yields in the metal-free state. nih.govacs.org For example, the quantum yield (Φ) of metal-free ZAP1 is 0.82, which is close to that of zinc-saturated ZP1 (Φ = 0.92). nih.govacs.org However, these ZAP analogues are not suitable for detecting Zn²⁺ fluorimetrically at neutral pH because proton-induced background emission masks the zinc-induced fluorescence. nih.govacs.org

Another significant derivative is ZPP1, where one pyridine group in each of the di(2-picolyl)amine (DPA) appendages of ZP1 is replaced by a pyrazine. nih.gov This substitution lowers the pKa of the quenching units, resulting in a nearly seven-fold lower background fluorescence compared to ZP1 at physiological pH. nih.gov Consequently, ZPP1 exhibits a much higher fluorescence increase of approximately 13-fold upon zinc saturation. nih.gov

Zinpyr-4, a second-generation sensor, was developed with an asymmetrical design, incorporating a single DPA chelator and an additional aniline (B41778) group on the fluorescein platform. researchgate.net This design results in a significant 5-fold fluorescence enhancement upon binding Zn²⁺. researchgate.netnih.gov Like its predecessors, this compound maintains excitation and emission wavelengths in the visible range (around 500 nm) and possesses a high quantum yield of approximately 0.4, making it well-suited for biological studies. researchgate.netnih.gov It also has a very high affinity for Zn²⁺, with a dissociation constant (Kd) of less than 1 nM. researchgate.netnih.gov

| Compound | Key Structural Difference from ZP1 | Dissociation Constant (Kd) for Zn²⁺ | Quantum Yield (Φ) (Metal-Free) | Quantum Yield (Φ) (Zn²⁺-Saturated) | Fluorescence Turn-On | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|---|---|---|---|---|

| This compound | Asymmetrical fluorescein with one DPA and an aniline group | < 1 nM | ~0.08 | ~0.4 | ~5-fold | ~500 | ~525 |

| Zinpyr-1 (ZP1) | Symmetrical fluorescein with two DPA groups | < 1 nM | 0.38 | 0.92 | ~3-fold | 515 | 531 |

| ZAP1 | Methyl group replaces one picolyl moiety | N/A at pH 7 | 0.82 | N/A at pH 7 | N/A at pH 7 | N/A | N/A |

| ZPP1 | Pyrazine replaces one pyridine in each DPA unit | Sub-nM (first binding), mid-nM (second binding) | 0.052 | 0.70 | ~13-fold | 505 | 523 (Zn-saturated) |

Research has continued to produce newer Zinpyr analogues with further enhanced properties. A key strategy has been to lower the pKa of the nitrogen atoms in the chelating unit to reduce proton-induced background fluorescence, thereby increasing the dynamic range. chemrxiv.org For example, asymmetrical analogues with a single DPA-derivatized aniline have shown a higher dynamic range. chemrxiv.org

Recently, four new members of the Zinpyr family, ZP1(5-en), ZP1(6-en), ZP1(5-Me2en), and ZP1(6-Me2en), were developed. chemrxiv.org These sensors exhibit a low quantum yield in the zinc-free state (Φfree between 0.165 and 0.190) and a high turn-on of approximately 5-fold, with a dynamic range of 4.2 to 5.4, making them among the brightest sensors in the Zinpyr family. chemrxiv.org

| Compound | Quantum Yield (Φ) (Metal-Free) | Fluorescence Turn-On | Dynamic Range |

|---|---|---|---|

| ZP1(5-en) | 0.165 - 0.190 | ~5 | 4.2 - 5.4 |

| ZP1(6-en) | 0.165 - 0.190 | ~5 | 4.2 - 5.4 |

| ZP1(5-Me2en) | 0.165 - 0.190 | ~5 | 4.2 - 5.4 |

| ZP1(6-Me2en) | 0.165 - 0.190 | ~5 | 4.2 - 5.4 |

Comparison with Non-Zinpyr Zinc Probes

Beyond the Zinpyr family, several other classes of fluorescent zinc probes are widely used, each with its own set of characteristics.

FluoZin-3 is a popular zinc indicator with a high affinity for Zn²⁺, having a dissociation constant of approximately 15 nM. thermofisher.com A key advantage of FluoZin-3 is its large fluorescence enhancement of over 50-fold upon saturation with zinc. thermofisher.com It is also noteworthy for its minimal sensitivity to physiological levels of calcium. thermofisher.com FluoZin-3 has a single excitation peak at 494 nm and an emission peak at 518 nm. nih.gov

Newport Green is another fluorescent sensor for zinc, but it is characterized by a more modest affinity for Zn²⁺. nih.gov This property can be advantageous for detecting weakly bound or "mobile" zinc pools within cells. nih.gov However, its modest affinity also means it competes weakly for zinc in the presence of cellular components like the proteome and glutathione. nih.gov

TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) and its derivative Zinquin are quinoline-based fluorescent sensors. nih.govresearchgate.net Unlike the fluorescein-based Zinpyr and FluoZin probes, TSQ is excited by UV light (around 360 nm) and emits in the blue region of the spectrum (around 490 nm). nih.govmedchemexpress.com A significant characteristic of TSQ and Zinquin is their ability to form ternary complexes with zinc that is already bound to proteins (sensor-Zn-protein adducts). nih.govepa.gov This interaction results in a blue-shifted fluorescence emission maximum to around 470 nm. nih.gov This property allows these probes to image zinc that is part of the proteome, not just the free or labile zinc pool. nih.gov Zinquin was developed to have increased cellular retention compared to TSQ. researchgate.net

| Compound | Chemical Class | Dissociation Constant (Kd) for Zn²⁺ | Fluorescence Turn-On | Excitation Max (nm) | Emission Max (nm) | Key Feature |

|---|---|---|---|---|---|---|

| This compound | Fluorescein-based | < 1 nM | ~5-fold | ~500 | ~525 | High affinity and brightness in the visible range. |

| FluoZin-3 | Fluorescein-based | ~15 nM | >50-fold | 494 | 518 | Very large fluorescence enhancement. |

| Newport Green | Fluorescein-based | Modest affinity | Variable | ~505 | ~530 | Detects weakly bound zinc. |

| TSQ | Quinoline-based | 155 nM - 48 µM | ~4-fold | ~360 | ~490 (Zn(TSQ)₂) / ~470 (TSQ-Zn-protein) | UV-excitable; forms ternary complexes with Zn-proteins. |

| Zinquin | Quinoline-based | ~620 nM | Variable | ~369 | ~500 (Zn(Zinquin)₂) / ~480 (Zinquin-Zn-protein) | Improved cellular retention over TSQ. |

Other Fluorescein-based, Rhodamine-based, and Coumarin-based Sensors

This compound belongs to the Zinpyr family, a prominent class of fluorescent zinc sensors built upon a fluorescein platform. nih.gov Fluorescein-based sensors like this compound are advantageous due to their excitation and emission wavelengths falling within the visible light spectrum, making them well-suited for live-cell imaging and avoiding the potential for cell damage associated with UV excitation required by some other probes. researchgate.netresearchgate.net The Zinpyr family operates on a photoinduced electron transfer (PET) mechanism, where the binding of a Zn(II) ion inhibits PET, leading to a "turn-on" of fluorescence. acs.orgnih.gov this compound, specifically, is an asymmetrical fluorescein derivative, distinguishing it from symmetrical predecessors like ZP1-3. researchgate.net

While fluorescein-based sensors are widely used, other classes of probes, such as those based on rhodamine and coumarin, have also been developed for zinc detection. researchgate.net Rhodamine-based sensors are noted for their potential as "off-on" sensors, where a distinct color change can occur upon binding to zinc, sometimes allowing for "naked eye" detection. researchgate.netresearchgate.net Coumarin-based probes have also been synthesized for ratiometric fluorescence imaging of zinc. acs.org A significant advantage of fluorescein and rhodamine-based sensors, including this compound, over some earlier systems like those based on quinoline, is their longer excitation wavelengths, which are less damaging to cells and allow for better tissue penetration with reduced scattering. researchgate.net

The choice between these sensor classes often depends on the specific experimental requirements. Fluorescein derivatives like the Zinpyr family are known for high brightness and quantum yields. researchgate.netacs.org However, a persistent challenge with fluorescein-based sensors is the sometimes unpredictable nature of their cell permeability and subcellular localization, where minor structural changes can lead to significant differences in behavior. mit.edu

Factors Influencing Probe Selection for Specific Research Applications

The selection of a fluorescent zinc probe for a particular research application is a critical decision influenced by several key factors. nih.gov The comparability of data across different studies can be poor due to the use of various probes and methodologies. nih.gov Therefore, a careful evaluation of the probe's characteristics in the context of the biological question is essential. Important considerations include the probe's binding affinity for zinc, its dynamic range, cell permeability, subcellular localization, and its response to environmental factors like pH. nih.govmit.edu

Affinity and Saturation Levels

A primary consideration when selecting a zinc sensor is its affinity for Zn(II), typically expressed as the dissociation constant (Kd). A probe's effective detection range is generally within one to two orders of magnitude of its Kd value. nih.gov

This compound is a high-affinity probe with a dissociation constant (Kd) for Zn(II) of less than 1 nM (specifically reported as 0.65 nM or 650 pM). researchgate.netacs.org This high affinity makes it suitable for detecting basal or low nanomolar concentrations of intracellular zinc. researchgate.net However, this sensitivity comes with a trade-off: this compound can become saturated at relatively low micromolar (µM) zinc concentrations. nih.govohio.edu Research has shown that this compound reaches saturation at approximately 1 to 10 µM of Zn(II). nih.govohio.edu This characteristic can limit its utility in environments with high zinc levels, such as the extracellular space of certain synapses, where contaminating zinc can saturate the probe and mask the detection of dynamic changes. nih.govresearchgate.net

In contrast, lower-affinity probes are better suited for measuring higher zinc concentrations. For instance, Newport Green, with a Kd of approximately 1 µM, has an effective detection range of about 1 µM to 1 mM and does not become saturated at lower µM concentrations. ohio.edu FluoZin-3, another high-affinity probe (Kd ≈ 15 nM), also saturates at low µM concentrations (around 1 µM). ohio.eduthermofisher.com The choice of probe affinity must, therefore, be matched to the expected zinc concentration in the specific biological compartment under investigation. thermofisher.comthermofisher.com

| Probe | Dissociation Constant (Kd) for Zn(II) | Approximate Saturation Concentration |

|---|---|---|

| This compound (ZP4) | ~0.65 nM | ~1-10 µM |

| FluoZin-3 | ~15 nM | ~1 µM |

| Newport Green | ~1 µM | >100 µM |

| Zinpyr-1 (ZP1) | ~0.7 nM | Not specified |

Dynamic Range and Turn-on Fluorescence

The dynamic range refers to the fold-increase in fluorescence intensity upon the probe binding to its target ion. A large dynamic range is desirable as it provides a strong signal-to-noise ratio. This compound exhibits a significant fluorescence enhancement upon binding Zn(II). A 5-fold fluorescent enhancement is observed under simulated physiological conditions. researchgate.netacs.orgnih.gov This "turn-on" response is the result of the zinc ion binding to the sensor, which inhibits the photoinduced electron transfer (PET) quenching pathway that keeps the unbound probe in a low-fluorescence state. acs.orgnih.gov

The quantum yield (Φ), a measure of the efficiency of fluorescence, is a key component of a probe's brightness. For this compound, the quantum yield of the zinc-free state (Φfree) is relatively low at 0.06, while the zinc-bound state (ΦZn) is high at approximately 0.4 (specifically 0.34). acs.orgnih.gov This change contributes to its effective dynamic range.

The dynamic range of this compound is comparable to or greater than that of some other Zinpyr family members. For instance, Zinpyr-1 has a reported turn-on of about 3.1-fold. chemrxiv.org However, other derivatives have been engineered for even greater dynamic ranges; ZP3 shows a six-fold enhancement, and newer Zinpyr probes have achieved dynamic ranges between 4.2 and 5.4. nih.govresearchgate.netchemrxiv.org It is important to note that the fluorescence of many fluorescein-based sensors, including the Zinpyr family, can be influenced by pH. Protonation of the amine groups in the chelator can diminish the PET quenching, leading to increased background fluorescence and a reduced turn-on response, particularly at acidic pH. mit.edumit.educhemrxiv.org

| Probe | Fluorescence Enhancement (Fold Increase) | Quantum Yield (ΦZn) |

|---|---|---|

| This compound (ZP4) | ~5-fold | ~0.4 |

| Zinpyr-1 (ZP1) | ~3.1-fold | ≥ 0.87 |

| Zinpyr-3 (ZP3) | ~6-fold | Not specified |

| Newer ZP1 derivatives | 4.2 to 5.4 | 0.71 - 0.78 |

| FluoZin-3 | >50-fold | Not specified |

Advanced Methodologies and Future Directions in Zinpyr 4 Research

Integration with Advanced Microscopy Techniques

The efficacy of a fluorescent sensor is intrinsically linked to the imaging modality used for detection. Pairing Zinpyr-4 with advanced microscopy techniques enhances spatial and temporal resolution, allowing for more detailed investigation of zinc dynamics in complex biological systems.

This compound is well-suited for biological applications using confocal microscopy. Studies have demonstrated that this fluorescein-based probe is cell-permeable, allowing it to be loaded into living cells for real-time imaging of intracellular zinc. When used with confocal microscopy, this compound can visualize changes in Zn(II) concentrations within specific subcellular compartments. The probe exhibits excitation and emission wavelengths in the visible spectrum (approximately 500 nm), which are compatible with standard laser lines available on most confocal systems. Upon binding with Zn(II), this compound shows a significant, up to 5-fold, enhancement in fluorescence, providing a clear signal against the lower fluorescence background of the unbound state. This "turn-on" mechanism is critical for detecting localized fluctuations in labile zinc pools within neurons and other cell types.

Two-Photon Microscopy (TPM) represents a significant advancement for imaging fluorescent probes like those in the Zinpyr family within living tissues. TPM utilizes the near-simultaneous absorption of two lower-energy photons to excite the fluorophore, a process that offers several advantages over traditional one-photon excitation used in confocal microscopy. These advantages include deeper tissue penetration, reduced phototoxicity and photobleaching outside the focal plane, and inherently higher spatial resolution in three dimensions. While studies have often highlighted other Zinpyr-family sensors in the context of TPM, the principles and benefits are directly applicable to this compound. Integrating this compound with TPM would enable researchers to monitor zinc dynamics in more complex and physiologically relevant environments, such as deep within intact brain tissue or other organs, providing unprecedented insight into the role of zinc signaling in vivo.

Development of Ratiometric this compound Derivatives

A significant future direction in the evolution of this compound is the development of ratiometric derivatives. Standard "turn-on" sensors like this compound, which change intensity at a single wavelength, can be influenced by factors unrelated to the analyte concentration, such as fluctuations in probe concentration, excitation light intensity, or detector sensitivity. Ratiometric sensors are designed to overcome these limitations by exhibiting a shift in either the excitation or emission wavelength upon binding the target ion. The concentration of the analyte is then determined by calculating the ratio of fluorescence intensities at two different wavelengths. This approach provides a built-in correction, leading to more accurate and quantitative measurements of intracellular zinc.

The development of a ratiometric this compound derivative would likely involve modifying the fluorophore or coupling it to a second fluorophore to create a system where zinc binding induces a predictable spectral shift, for instance, through Förster Resonance Energy Transfer (FRET). Such a sensor would represent a powerful tool for quantifying subtle changes in zinc homeostasis in living cells and tissues.

Strategies for Improving Sensitivity and Specificity

This compound was developed as a second-generation sensor with significant improvements in sensitivity over its predecessors. Its design incorporates several key features that contribute to its high performance. A primary strategy for its enhanced sensitivity is the extremely high binding affinity for Zn(II), characterized by a dissociation constant (Kd) of less than 1 nM. This allows the probe to detect very low concentrations of labile zinc.